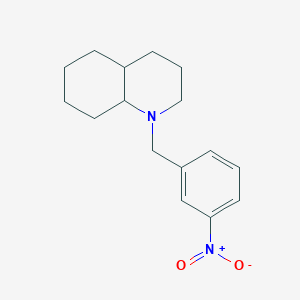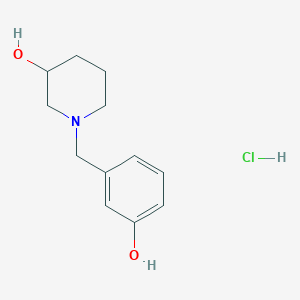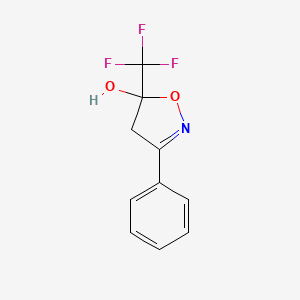![molecular formula C21H22O3 B5219272 2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenoxy)butoxy]naphthalene, commonly known as 2-MBN, is a synthetic compound that belongs to the family of naphthalene derivatives. This compound has been widely used in scientific research due to its unique physical and chemical properties. 2-MBN is a non-toxic, non-flammable, and non-corrosive compound that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
The mechanism of action of 2-MBN is not fully understood. However, it is believed that 2-MBN interacts with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. This interaction leads to a change in the conformation of the biological molecule, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-MBN has been shown to have a low toxicity profile and does not have any significant effects on the physiological functions of cells. However, it has been shown to interact with biological molecules such as proteins, nucleic acids, and lipids, which can lead to changes in their conformation and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-MBN is its ability to detect biological molecules with high sensitivity and specificity. It is also non-toxic and non-corrosive, which makes it safe to use in lab experiments. However, one of the limitations of 2-MBN is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-MBN in scientific research. One of the areas of research is the development of new fluorescent probes based on 2-MBN for the detection of specific biological molecules. Another area of research is the use of 2-MBN as a photosensitizer for photodynamic therapy. Additionally, the use of 2-MBN as a surfactant for the preparation of nanoparticles is an area of research that has the potential for significant applications in drug delivery and biomedical imaging.
Conclusion:
In conclusion, 2-[4-(2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely used in scientific research due to its unique physical and chemical properties. The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. 2-MBN has been used as a fluorescent probe, photosensitizer, and surfactant in scientific research. Its mechanism of action involves interaction with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. The advantages of 2-MBN include its high sensitivity and specificity for the detection of biological molecules, while its limitations include its low solubility in water. There are several future directions for the use of 2-MBN in scientific research, including the development of new fluorescent probes, the use of 2-MBN as a photosensitizer for photodynamic therapy, and the use of 2-MBN as a surfactant for the preparation of nanoparticles.
Méthodes De Synthèse
The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-MBN.
Applications De Recherche Scientifique
2-MBN has been widely used in scientific research due to its unique physical and chemical properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy and as a surfactant for the preparation of nanoparticles.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-10-4-5-11-21(20)24-15-7-6-14-23-19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16H,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGJRFLSIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenoxy)butoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)
![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)
